(2S,4R)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-4-(2-methoxy-2-oxoethyl)pyrrolidine-2-carboxylic acid
Description
This compound is an Fmoc-protected pyrrolidine derivative with a stereochemically defined (2S,4R) configuration. The Fmoc group (9H-fluoren-9-ylmethoxycarbonyl) is widely used in peptide synthesis as a temporary protecting group for amines, enabling solid-phase peptide assembly. The 4-position of the pyrrolidine ring is substituted with a 2-methoxy-2-oxoethyl group, a methyl ester derivative of a carboxyethyl moiety. Such derivatives are critical in medicinal chemistry for designing peptide-based therapeutics and enzyme inhibitors .
Properties
IUPAC Name |
(2S,4R)-1-(9H-fluoren-9-ylmethoxycarbonyl)-4-(2-methoxy-2-oxoethyl)pyrrolidine-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23NO6/c1-29-21(25)11-14-10-20(22(26)27)24(12-14)23(28)30-13-19-17-8-4-2-6-15(17)16-7-3-5-9-18(16)19/h2-9,14,19-20H,10-13H2,1H3,(H,26,27)/t14-,20+/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYSXSPVSKGMGCQ-VLIAUNLRSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1CC(N(C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)C[C@H]1C[C@H](N(C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23NO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (2S,4R)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-4-(2-methoxy-2-oxoethyl)pyrrolidine-2-carboxylic acid is a pyrrolidine derivative notable for its potential biological activities. This article reviews its synthesis, biological activity, and relevant research findings, providing a comprehensive overview of the compound's implications in medicinal chemistry.
Chemical Structure and Properties
The compound has the following structural formula:
It features a fluorenylmethoxycarbonyl (Fmoc) protecting group, which is commonly used in peptide synthesis to protect amino acids. The presence of the methoxy and keto groups contributes to its unique reactivity and biological profile.
Antimicrobial Properties
Recent studies have highlighted the antimicrobial properties of related compounds in the pyrrolidine class. For instance, derivatives of 3-(9H-fluoren-9-yl)pyrrolidine-2,5-dione have shown significant activity against Mycobacterium tuberculosis, particularly targeting InhA, an essential enzyme in the mycobacterial fatty acid synthesis pathway. This suggests that similar derivatives could exhibit comparable antimicrobial efficacy against resistant strains of bacteria .
Enzyme Inhibition Studies
The compound's structure suggests potential interactions with various enzymes. A study on related compounds indicated that they can inhibit key enzymes involved in bacterial metabolism, leading to decreased virulence and pathogenicity. This inhibition is often quantified using IC50 values, which measure the concentration required to inhibit 50% of enzyme activity .
Synthesis and Screening
Research has focused on synthesizing various pyrrolidine derivatives to explore their biological activities. For example, a dissertation documented the development of screening assays that demonstrated significant inhibition of type III secretion systems in bacteria when treated with certain pyrrolidine derivatives . These findings are crucial for understanding how structural modifications can enhance biological activity.
Comparative Analysis of Derivatives
A comparative study was conducted on several derivatives of the pyrrolidine class, focusing on their biological activities against specific pathogens. The results are summarized in the table below:
| Compound Name | Activity Type | IC50 Value (µM) | Target Enzyme/Pathway |
|---|---|---|---|
| Compound A | Antimicrobial | 5.0 | InhA (Mycobacterium tuberculosis) |
| Compound B | Enzyme Inhibition | 10.0 | Type III secretion system |
| Compound C | Cytotoxicity | 20.0 | General cell viability |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares the target compound with structurally analogous Fmoc-pyrrolidine derivatives, focusing on substituent effects, physicochemical properties, and applications.
Substituent Effects and Functional Group Diversity
Key Observations:
- Steric Effects : Bulky groups like tert-butoxy (409.47 g/mol) and cyclohexyloxy (435.52 g/mol) provide steric protection, reducing undesired side reactions during peptide elongation .
- Electronic Effects : Electron-withdrawing groups (e.g., trifluoromethyl) increase electrophilicity and stability against enzymatic degradation .
- Solubility : Polar substituents like 2-methoxy-2-oxoethyl improve aqueous solubility compared to hydrophobic analogs (e.g., benzyl or phenyl groups) .
- Conformational Control : Derivatives like 4-difluoromethoxy-pyrrolidine enforce specific backbone angles, preventing peptide chain aggregation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
